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Compound of Interest

3-Chloro-6-ethoxyphenyl methyl
Compound Name:
sulfide

Cat. No.: B7995229

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Chloro-2-ethoxyphenyl)
(methyl)sulfane, a substituted thioanisole derivative. While specific research on this compound
is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a
valuable building block for the synthesis of novel therapeutic agents. This document outlines its
chemical identity, a proposed synthetic pathway, predicted spectroscopic characteristics, and
potential applications based on analogous structures.

Compound Identification and Physicochemical
Properties

(5-Chloro-2-ethoxyphenyl)(methyl)sulfane, also known as 2-ethoxy-5-chlorothioanisole, is an
aromatic organic compound. Its core structure consists of a benzene ring functionalized with
chloro, ethoxy, and methylthio groups.

Key Identifiers and Properties
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A summary of the key identification and computed physicochemical properties for this
compound is presented below. These properties are crucial for predicting its behavior in various
chemical and biological systems.

Parameter Value Source
CAS Number 1443329-44-9 [1]
Molecular Formula CoH11CIOS [1]
Molecular Weight 202.70 g/mol [1]
Canonical SMILES CCOC1=C(C=C(C=C1)ClsC [1]
;I':z;lz;yical Polar Surface Area 9.23 A2 o
Predicted LogP 3.46 [1]
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 3 [1]

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for (5-Chloro-2-ethoxyphenyl)(methyl)sulfane is not
readily available in the literature, a plausible and efficient multi-step synthetic route can be
designed based on well-established organic chemistry transformations, starting from the
commercially available precursor, 4-chloro-2-nitrophenol.

The proposed pathway involves three key steps:
e Williamson Ether Synthesis: Introduction of the ethoxy group.
e Reduction of the Nitro Group: Conversion of the nitro group to an amine.

e Sandmeyer-type Reaction: Introduction of the methylthio group via a diazonium salt
intermediate.
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This approach is logical because it utilizes robust and high-yielding reactions, starting with a
readily accessible material. The reduction of the nitro group is performed after etherification to
avoid potential side reactions with the more reactive phenol. The final installation of the
methylthio group via a diazonium salt is a classic and reliable method for introducing sulfur

functionalities onto an aromatic ring.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-4-ethoxy-2-nitrobenzene

To a solution of 4-chloro-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K2COs,
1.5e0q).

Stir the mixture vigorously at room temperature for 30 minutes.
Add ethyl iodide (Etl, 1.2 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the
starting material is consumed.

Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate
gradient) to obtain pure 1-chloro-4-ethoxy-2-nitrobenzene.

Step 2: Synthesis of 5-Chloro-2-ethoxyaniline

Dissolve the 1-chloro-4-ethoxy-2-nitrobenzene (1.0 eq) from Step 1 in ethanol.
Add tin(ll) chloride dihydrate (SnClz-2H20, 3.0 eq) to the solution.
Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

After cooling, carefully quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate (NaHCOs) until the solution is basic (pH > 8).
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o Extract the aqueous layer with ethyl acetate (3x).

« Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure to yield 5-chloro-2-ethoxyaniline. This product can
often be used in the next step without further purification.

Step 3: Synthesis of (5-Chloro-2-ethoxyphenyl)(methyl)sulfane

Dissolve 5-chloro-2-ethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid
(HCI) and water at 0-5 °C.

e Add a solution of sodium nitrite (NaNOz, 1.1 eq) in water dropwise, maintaining the
temperature below 5 °C to form the diazonium salt.

e In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 eq) in water.

e Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
Nitrogen gas evolution should be observed.

» Allow the reaction to stir at room temperature for 2-3 hours.

e The resulting intermediate xanthate is then hydrolyzed by heating with a solution of
potassium hydroxide (KOH) in ethanol.

 After hydrolysis, cool the mixture and add dimethyl sulfate ((CH3)2S0Oa4, 1.5 eq) to methylate
the thiophenolate.

 Stir the reaction at room temperature overnight.

o Extract the product with diethyl ether, wash the organic layer with water and brine, dry over
NazS0a4, and concentrate.

» Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to yield
(5-Chloro-2-ethoxyphenyl)(methyl)sulfane.

Synthesis Workflow Diagram
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Caption: Proposed three-step synthesis of (5-Chloro-2-ethoxyphenyl)(methyl)sulfane.

Predicted Spectroscopic Data

No experimental spectroscopic data for (5-Chloro-2-ethoxyphenyl)(methyl)sulfane has been
published. However, its spectral characteristics can be reliably predicted based on its structure.
These predictions are essential for characterization and quality control during synthesis.

e 1H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the
aromatic protons and the aliphatic protons of the ethoxy and methylthio groups.

o Aromatic Region (o 6.8-7.2 ppm): Three signals corresponding to the three protons on the
benzene ring. The proton between the ethoxy and methylthio groups will likely be the most
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upfield, while the proton adjacent to the chlorine will be further downfield. Coupling
patterns (doublets and doublets of doublets) will be observed due to ortho and meta
coupling.

o Ethoxy Group: A quartet around 6 4.0-4.2 ppm (-OCHz-) and a triplet around 6 1.3-1.5
ppm (—CHs).

o Methylthio Group: A singlet around & 2.4-2.6 ppm (-SCHs).

e 13C NMR (Carbon NMR): The spectrum should display nine distinct signals corresponding to
the nine carbon atoms in the molecule.

o Aromatic Carbons (6 110-160 ppm): Six signals, with carbons attached to heteroatoms (O,
S, Cl) having characteristic shifts. The carbon attached to the ethoxy group will be
significantly downfield.

o Aliphatic Carbons: Signals for the —OCH2— (& ~65 ppm), —SCHs (& ~15 ppm), and the
ethoxy —CHs (d ~14 ppm) carbons are expected.

o Mass Spectrometry (MS): The molecular ion peak (M*) should be observed at m/z 202. An
isotopic peak at M+2 (m/z 204) with approximately one-third the intensity of the M* peak will
be characteristic, confirming the presence of a single chlorine atom. Common fragmentation
patterns would involve the loss of the ethyl group (—29) or the methylthio group (-47).

e Infrared (IR) Spectroscopy:

o C—H stretching (aromatic): ~3050-3100 cm™1

o

C—H stretching (aliphatic): ~2850-2980 cm~1

[e]

C=C stretching (aromatic): ~1450-1600 cm~1

o

C-O stretching (aryl ether): Strong band at ~1200-1250 cm~1

[¢]

C—Cl stretching: ~1000-1100 cm~1
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Potential Applications in Research and Drug
Development

Substituted thioanisoles and related chloro-alkoxy-phenyl structures are recognized as
important pharmacophores and intermediates in the synthesis of biologically active
compounds.[2][3]

o Scaffold for Medicinal Chemistry: The title compound serves as a versatile scaffold. The
sulfur atom can be oxidized to sulfoxide and sulfone derivatives, which are common
functional groups in pharmaceuticals.[4] The aromatic ring can undergo further
functionalization, and the existing groups provide specific steric and electronic properties that
can be exploited for molecular recognition at biological targets.

 Intermediate for Agrochemicals and Pharmaceuticals: Aryl sulfides are precursors to a wide
range of compounds with applications in agriculture and medicine. For instance, related
benzenesulfonamide structures have shown promise as anticancer agents.[3] The unique
substitution pattern of (5-Chloro-2-ethoxyphenyl)(methyl)sulfane makes it a candidate for
building more complex molecules in discovery programs.

Logical Relationship Diagram
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Caption: Potential derivatization and applications of the core compound.

Safety and Handling

Specific toxicity data for (5-Chloro-2-ethoxyphenyl)(methyl)sulfane is not available. Therefore, it
must be handled with the standard precautions for a novel chemical of unknown toxicity. Based
on structurally related compounds, the following hazards should be assumed:

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Recommended Handling Procedures:
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+ Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves.

« Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

o Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Avoid generating dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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